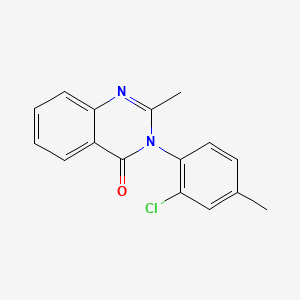
4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, features a quinazolinone core with specific substituents that may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The 2-methyl and 3-(2-chloro-p-tolyl) groups can be introduced through various substitution reactions, often involving halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the quinazolinone core or the substituents, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group is a common site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various quinazolinone derivatives with altered functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 3-(2-chloro-p-tolyl) group.
4(3H)-Quinazolinone, 3-(2-chloro-phenyl)-2-methyl-: Similar structure but with a different aryl substituent.
4(3H)-Quinazolinone, 3-(p-tolyl)-2-methyl-: Similar structure but without the chloro group.
Uniqueness
The presence of the 3-(2-chloro-p-tolyl) group in 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding to specific molecular targets, distinguishing it from other quinazolinone derivatives.
属性
| 340-54-5 | |
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
3-(2-chloro-4-methylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-8-15(13(17)9-10)19-11(2)18-14-6-4-3-5-12(14)16(19)20/h3-9H,1-2H3 |
InChI 键 |
YGGVMFRFCYCREZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


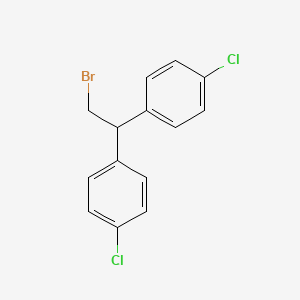
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/no-structure.png)
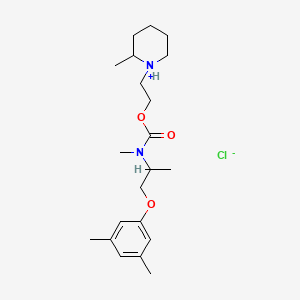
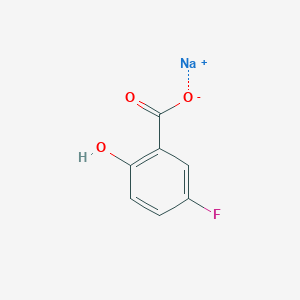
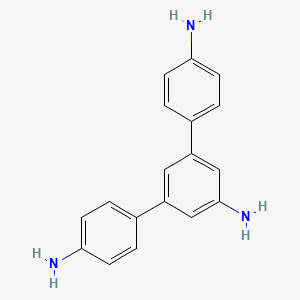
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
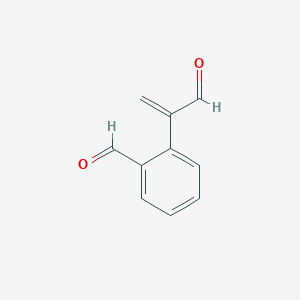

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
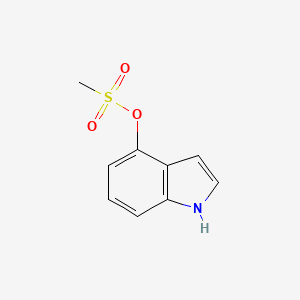
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
